(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
Overview
Description
"(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methan
Scientific Research Applications
1. Synthesis Methods and Derivatives
- A notable application of similar compounds is found in the synthesis of novel (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, achieved through ambient-temperature synthesis via a condensation reaction. This demonstrates the versatility of 1H-pyrazol compounds in creating new chemical entities (Becerra et al., 2021).
2. Complex Formation with Metals
- The formation of Co(II) chloride complexes with pyrazolyl methanamine derivatives illustrates the potential for creating new metal complexes, which might have various scientific applications, including catalysis and material science (Choi et al., 2015).
3. Cytotoxicity Studies
- Pyrazole methanones, including those with trifluoromethyl groups, have been synthesized and evaluated for cytotoxicity. This suggests potential applications in biomedical research, particularly in understanding the cellular interactions of these compounds (Bonacorso et al., 2016).
4. Regioselective Synthesis
- The regioselective synthesis of 1H-pyrazol-5-yl derivatives, including methods involving 1,3-dipolar cycloaddition reactions, is another significant area. This highlights the importance of such compounds in synthetic chemistry for creating specific molecular architectures (Alizadeh et al., 2015).
5. Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives, including those with 1H-pyrazol-5-yl groups, have shown potential as antimicrobial and anticancer agents, indicating the relevance of these compounds in pharmacological and medicinal chemistry research (Hafez et al., 2016).
properties
IUPAC Name |
[2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)8-3-7(4-13)15(14-8)5-6-1-2-6/h3,6H,1-2,4-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIMSUMWSZXPKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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